N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
Description
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by a piperidine core modified at the 1-position with a 1,2,5-thiadiazole ring and at the 4-position with a benzothiophene-2-carboxamide group. This structure combines heterocyclic moieties known for their pharmacological relevance:
- 1,2,5-Thiadiazole: A sulfur- and nitrogen-containing heterocycle associated with hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-16(14-9-11-3-1-2-4-13(11)22-14)18-12-5-7-20(8-6-12)15-10-17-23-19-15/h1-4,9-10,12H,5-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAXXBFZQSYMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3S2)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and hydrazonoyl halides . The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine derivatives . The final step often involves the coupling of the thiadiazole-piperidine intermediate with a benzothiophene carboxylic acid derivative under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide have been shown to inhibit the growth of various cancer cell lines:
These findings suggest that the compound could be explored further for its potential as an anticancer agent.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. The sulfonamide functional group present in the compound enhances its pharmacological profile, making it a candidate for development as an antibacterial agent. Studies have shown that similar compounds can effectively inhibit bacterial growth, which may be relevant for treating infections.
Case Studies and Research Findings
Several studies have investigated the efficacy of thiadiazole derivatives in various biological contexts:
- In Vitro Studies : Thiadiazole derivatives have demonstrated cytotoxic effects on human cancer cell lines such as HL-60 (leukemia) and MDA-MB-231 (breast cancer), suggesting their potential as therapeutic agents .
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth significantly in xenograft models of breast cancer and melanoma .
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Structural Features and Modifications
Key Observations :
Piperidine Substituent : The target compound’s 1,2,5-thiadiazole group distinguishes it from analogs with phenethyl or fluorophenethyl groups, which are common in fentanyl derivatives. The thiadiazole may enhance metabolic stability compared to alkyl chains .
Amide Modifications : The benzothiophene carboxamide group contrasts with simpler aliphatic amides (e.g., propionamide, butyramide) in regulated analogs. This could alter receptor binding kinetics or selectivity.
Pharmacological and Legal Implications
- Receptor Affinity: Analogs like para-methoxybutyryl fentanyl target μ-opioid receptors, but the thiadiazole and benzothiophene in the target compound may shift activity toward non-opioid receptors (e.g., serotonin 5-HT₂A) due to steric and electronic differences .
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 282.36 g/mol
- CAS Number: 2319803-45-5
Anticancer Activity
Research has indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies show that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluating benzothiophene derivatives reported that specific analogs demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating strong anticancer potential (IC50 = 0.008 μM for a related compound) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Benzothiophene derivatives have been documented to possess broad-spectrum activity against bacteria and fungi.
Research Findings:
In vitro studies revealed that certain benzothiophene derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
Inflammation-related diseases are a major area of concern in pharmacology. Compounds like this compound have been shown to modulate inflammatory pathways.
Mechanism Insights:
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperidine ring and the thiadiazole moiety significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperidine ring | Alters binding affinity to targets |
| Variation in thiadiazole position | Modulates potency against cancer cells |
Q & A
Q. What are the common synthetic routes for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis of thiadiazole-containing compounds typically involves cyclization reactions. For example:
- Thiadiazole ring formation : Reacting N-phenylhydrazinecarboxamides with isothiocyanato derivatives in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to cleave sulfur and form the thiadiazole core .
- Piperidine coupling : Introducing the piperidine moiety via nucleophilic substitution or carboxamide coupling, as seen in analogous compounds using POCl₃ as a catalyst at 90°C for 3 hours .
Q. Key factors affecting yield :
- Temperature control : Overheating during cyclization can lead to side reactions (e.g., decomposition of sulfur intermediates) .
- pH adjustment : Precipitation at pH 8–9 ensures product isolation without excessive hydrolysis .
Table 1 : Comparative synthesis approaches
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
- X-ray crystallography : Resolves bond angles (e.g., C7–N1–O1 = 106.56°) and confirms the spatial arrangement of the thiadiazole and piperidine rings .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzothiophene aromatic protons at δ 7.2–8.1 ppm) and carbon骨架 connectivity .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 399.4 Da) and fragmentation patterns .
Q. Critical validation steps :
- Cross-referencing experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Comparing X-ray-derived torsion angles (e.g., O1–C8–C7–C9 = 8.3°) with literature analogs .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Contradictions in spectral interpretation (e.g., ambiguous NOESY correlations or unexpected coupling constants) are addressed via:
- Repetition under controlled conditions : Re-synthesizing the compound to rule out impurities, as demonstrated in benzothiazinone studies .
- Advanced techniques : Using 2D NMR (HSQC, HMBC) to resolve overlapping signals, or single-crystal X-ray diffraction to unambiguously assign stereochemistry .
- Comparative analysis : Aligning observed data with structurally related compounds (e.g., piperidine-thiadiazole hybrids) .
Q. How does the electronic configuration of the 1,2,5-thiadiazole ring influence biological activity?
The thiadiazole ring’s electron-deficient nature enhances interactions with enzymatic targets:
- Electrophilic sulfur : Participates in hydrogen bonding with protease active sites (e.g., D1 protease inhibition via S···H–N interactions) .
- Conjugation effects : The aromatic system stabilizes charge-transfer complexes, improving binding affinity (supported by SAR studies on thiadiazole derivatives) .
Table 2 : Thiadiazole bioactivity trends
Q. What computational approaches predict the binding affinity of this compound with D1 protease?
- Molecular docking : Virtual screening identifies key interactions (e.g., thiadiazole sulfur with His231 residue in D1 protease) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories, measuring RMSD (<2.0 Å indicates stable complexes) .
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ constants) with inhibitory potency (IC₅₀) .
Validation : Experimental IC₅₀ values are compared with computational predictions to refine force field parameters .
Q. How are synthetic by-products minimized during large-scale preparation?
- Optimized stoichiometry : Using 1.2 equivalents of POCl₃ to drive thiadiazole cyclization to completion .
- Purification protocols : Gradient recrystallization (DMSO/water mixtures) removes unreacted starting materials .
- In-line analytics : HPLC monitoring (C18 column, 254 nm) detects intermediates, ensuring reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
